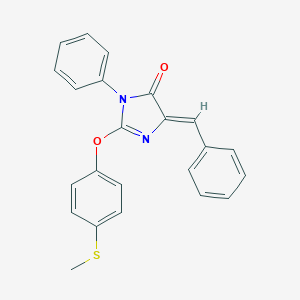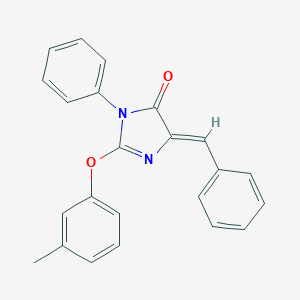![molecular formula C14H19BrO3 B296008 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde, also known as BHMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BHMB is a member of the aldehyde family and has a molecular formula of C13H19BrO3.
Mecanismo De Acción
The mechanism of action of 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde is not well understood. However, studies have shown that 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde can induce apoptosis, or programmed cell death, in cancer cells. 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde has also been found to inhibit the growth of cancer cells by interfering with their cell cycle.
Biochemical and Physiological Effects:
3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde has been found to have biochemical and physiological effects on cancer cells. Studies have shown that 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde can induce oxidative stress in cancer cells, leading to their death. 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde has also been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde has several advantages for lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. However, 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to work with in aqueous environments. 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde. One direction is to further investigate its potential as an anticancer agent. This could involve studying its mechanism of action in more detail and testing its effectiveness in animal models. Another direction is to explore its potential applications in material science. This could involve synthesizing new materials using 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde as a building block. Finally, there is potential for 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde to be used in the development of new drugs for other diseases beyond cancer.
Métodos De Síntesis
The synthesis method of 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde involves a three-step process. The first step involves the reaction of 4-methoxybenzaldehyde with potassium carbonate in dimethylformamide (DMF) to form the corresponding carboxylic acid. The second step involves the reaction of the carboxylic acid with 6-bromohexanol in the presence of thionyl chloride to form the corresponding ester. The final step involves the reaction of the ester with sodium hydroxide in ethanol to form 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde.
Aplicaciones Científicas De Investigación
3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde has been found to have potential applications in various fields of scientific research. In the field of organic chemistry, 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde can be used as a starting material for the synthesis of other organic compounds. In the field of medicinal chemistry, 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde has been studied for its potential as an anticancer agent. In the field of material science, 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde can be used as a building block for the synthesis of new materials.
Propiedades
Fórmula molecular |
C14H19BrO3 |
|---|---|
Peso molecular |
315.2 g/mol |
Nombre IUPAC |
3-(6-bromohexoxy)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C14H19BrO3/c1-17-13-7-6-12(11-16)10-14(13)18-9-5-3-2-4-8-15/h6-7,10-11H,2-5,8-9H2,1H3 |
Clave InChI |
LEPAKDKRBICGQV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=O)OCCCCCCBr |
SMILES canónico |
COC1=C(C=C(C=C1)C=O)OCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




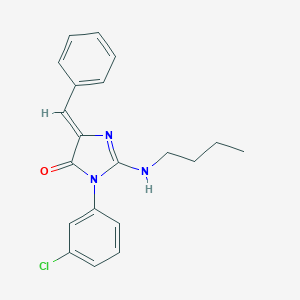
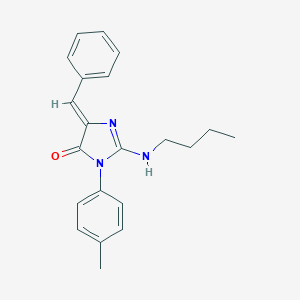

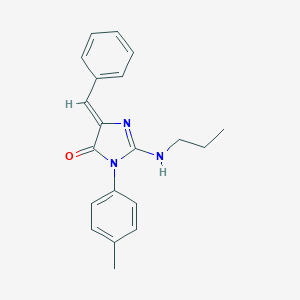

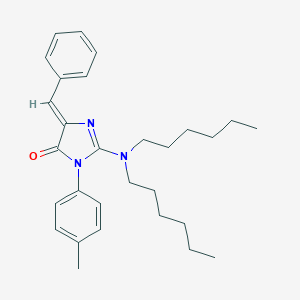
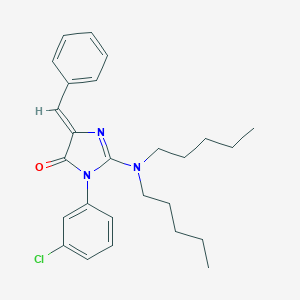

![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)
![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)
